molecular formula C24H22Cl2N4O B303742 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303742
M. Wt: 453.4 g/mol
InChI Key: XNNVKHAXSFQCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor. It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumors. Sunitinib has also been studied for its potential use in other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.

Mechanism of Action

2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can disrupt the growth and survival of cancer cells. Additionally, 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also inhibit the formation of new blood vessels, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects
2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have several biochemical and physiological effects. It can inhibit the activity of multiple tyrosine kinases, leading to the disruption of cell signaling pathways. Additionally, 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also inhibit the formation of new blood vessels, leading to the reduction of tumor growth and spread. 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have immunomodulatory effects, which can enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying cell signaling pathways. Additionally, 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied, and its effects have been well-characterized. However, 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also has some limitations for lab experiments. It can be expensive to produce, and its effects can be cell-type specific, making it important to carefully select the appropriate cell lines for experiments.

Future Directions

There are several future directions for the study of 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of more potent and selective tyrosine kinase inhibitors. Additionally, the combination of 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with other drugs or therapies is being explored to enhance its anti-cancer effects. The potential use of 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in other diseases, such as Alzheimer's disease and pulmonary arterial hypertension, is also an area of active research. Finally, the identification of biomarkers that can predict the response to 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is an important area of research, which can help to personalize cancer treatment.

Synthesis Methods

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the condensation of 2,4-dichlorobenzaldehyde with dimethylamine, followed by the addition of a quinoline ring and a cyano group. The final product is obtained through purification and isolation processes. The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been optimized to increase yields and reduce costs, making it a viable option for large-scale production.

Scientific Research Applications

2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its anti-cancer properties. It works by inhibiting multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can prevent the growth and spread of cancer cells. 2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been studied for its potential use in other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.

properties

Product Name

2-Amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C24H22Cl2N4O

Molecular Weight

453.4 g/mol

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22Cl2N4O/c1-29(2)30-20-10-15(14-6-4-3-5-7-14)11-21(31)23(20)22(18(13-27)24(30)28)17-9-8-16(25)12-19(17)26/h3-9,12,15,22H,10-11,28H2,1-2H3

InChI Key

XNNVKHAXSFQCIR-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)C4=CC=CC=C4

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

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